molecular formula C13H16N2O3S B2844122 N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide CAS No. 2175508-14-0

N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide

Cat. No. B2844122
CAS RN: 2175508-14-0
M. Wt: 280.34
InChI Key: VKNARTYXUGAVQA-UHFFFAOYSA-N
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Description

“N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide” is a chemical compound with the molecular weight of 425.51 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide” is a solid substance . It is stored at refrigerator temperatures .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335 .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-13(16)14-11-4-3-5-12(10-11)15-6-8-19(17,18)9-7-15/h2-5,10H,1,6-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNARTYXUGAVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide

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